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Compound of Interest

Compound Name: P-CAB agent 2 hydrochloride

Cat. No.: B12395049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of

tegoprazan (formerly known as P-CAB agent 2 hydrochloride), a potent and selective

potassium-competitive acid blocker (P-CAB). The information presented herein is intended to

support research and development efforts in the field of acid-related gastrointestinal disorders.

Introduction
Tegoprazan is a next-generation acid suppressant that inhibits gastric H+/K+-ATPase through a

distinct mechanism compared to proton pump inhibitors (PPIs). By competitively and reversibly

binding to the potassium-binding site of the proton pump, tegoprazan offers a rapid onset of

action and sustained acid suppression.[1][2] This guide summarizes key preclinical data on the

pharmacodynamics, pharmacokinetics, and toxicology of tegoprazan, providing a foundation

for its clinical development and therapeutic application.

Pharmacodynamics
Tegoprazan demonstrates potent and selective inhibition of gastric H+/K+-ATPase, the final

step in the gastric acid secretion pathway.

In Vitro H+/K+-ATPase Inhibition
Tegoprazan effectively inhibits H+/K+-ATPase activity from various species in a reversible

manner. In vitro studies using isolated porcine gastric H+/K+-ATPase have shown a half-
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maximal inhibitory concentration (IC50) of 0.53 μM.[1] In contrast, the PPI esomeprazole

exhibited significantly weaker and irreversible inhibition with an IC50 of 42.52 μM in the same

assay.[1]

Parameter Tegoprazan Esomeprazole Reference

Target
Porcine Gastric

H+/K+-ATPase

Porcine Gastric

H+/K+-ATPase
[1]

IC50 0.53 μM 42.52 μM [1]

Inhibition Reversible Irreversible [1]

In Vivo Efficacy in Animal Models
The anti-secretory and anti-ulcer effects of tegoprazan have been evaluated in various rat

models of gastric acid-related diseases.

In a rat model of GERD, tegoprazan demonstrated dose-dependent efficacy in preventing

esophageal injury and reducing gastric acid secretion. The median effective dose (ED50) for

tegoprazan was 2.0 mg/kg, highlighting its potent in vivo activity.[1]

Tegoprazan has shown superior anti-ulcer activity compared to esomeprazole in multiple rat

models of peptic ulcers. The ED50 values for tegoprazan in different models are summarized in

the table below.

Ulcer Model Tegoprazan ED50 (mg/kg) Reference

Naproxen-induced 0.1 [1]

Ethanol-induced 1.4 [1]

Water-immersion restraint

stress-induced
0.1 [1]

In an acetic acid-induced peptic ulcer model, oral administration of tegoprazan at 10 mg/kg for

5 days resulted in a higher curative ratio compared to esomeprazole at 30 mg/kg (44.2% vs.

32.7%).[1]
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Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in various species, including rats and

dogs.

Species Dose Cmax Tmax AUC
Half-life

(t1/2)
Reference

Rat
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Dog

0.3 - 30

mg/kg

(oral)

Dose-

proportiona

l

Data not

available

Dose-

proportiona

l

3.3 - 3.5

hrs
[3]

Note: Detailed pharmacokinetic parameters for tegoprazan in rats were not available in the

searched literature. The data for dogs indicates good oral absorption and dose-proportional

exposure.

Tegoprazan is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 and

CYP2C19 playing major roles.[4] Its major metabolite, M1, is formed through demethylation.[4]

Toxicology
The safety profile of tegoprazan has been evaluated in preclinical toxicology studies.

Study Type Species Findings Reference

Carcinogenicity Sprague-Dawley Rats

Benign and/or

malignant

neuroendocrine cell

tumors at exposures

>7-fold the

recommended human

dose.

[5]

Carcinogenicity CD-1 Mice
No evidence of

carcinogenic potential.
[5]
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Note: Specific LD50 values from acute toxicology studies were not available in the searched

literature. A study based on real-world data in humans suggests that tegoprazan may have a

lower risk of hepatotoxicity compared to some PPIs.[6]

Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of tegoprazan on gastric H+/K+-ATPase.

Methodology:

Preparation of H+/K+-ATPase: Gastric H+/K+-ATPase is isolated from porcine gastric

mucosa through a series of differential centrifugations to obtain ion-leaky vesicles.

Assay Conditions: The enzyme assay is performed in a reaction mixture containing the

H+/K+-ATPase vesicles, buffer (e.g., Tris-HCl), MgCl2, KCl, and ATP.

Inhibition Measurement: The reaction is initiated by the addition of ATP. The ATPase activity

is determined by measuring the amount of inorganic phosphate released from ATP

hydrolysis using a colorimetric method.

IC50 Determination: Various concentrations of tegoprazan are pre-incubated with the

enzyme preparation before initiating the reaction. The percentage of inhibition is calculated

for each concentration, and the IC50 value is determined by non-linear regression analysis.

Rat Model of Naproxen-Induced Gastric Ulcer
Objective: To evaluate the protective effect of tegoprazan against NSAID-induced gastric

ulcers.

Methodology:

Animals: Male Sprague-Dawley rats (180-220 g) are used.

Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.

Drug Administration: Tegoprazan is administered orally (p.o.) in a suitable vehicle (e.g., 0.5%

carboxymethylcellulose). The control group receives the vehicle only.
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Ulcer Induction: One hour after drug administration, naproxen (e.g., 80 mg/kg, p.o.) is

administered to induce gastric ulcers.

Evaluation: Four hours after naproxen administration, the animals are euthanized. The

stomachs are removed, inflated with formalin, and opened along the greater curvature. The

total length of the gastric lesions is measured to determine the ulcer index.

Data Analysis: The percentage of inhibition of ulcer formation by tegoprazan is calculated

relative to the control group. The ED50 is calculated from the dose-response curve.

Rat Model of Ethanol-Induced Gastric Ulcer
Objective: To assess the cytoprotective effect of tegoprazan against ethanol-induced gastric

injury.

Methodology:

Animals: Male Sprague-Dawley rats (180-220 g) are used.

Fasting: Animals are fasted for 24 hours with free access to water.

Drug Administration: Tegoprazan is administered orally in a suitable vehicle. The control

group receives the vehicle.

Ulcer Induction: One hour after drug administration, absolute ethanol (e.g., 5 mL/kg, p.o.) is

administered to induce gastric mucosal lesions.[7]

Evaluation: One hour after ethanol administration, the animals are sacrificed. The stomachs

are removed, and the area of hemorrhagic lesions in the glandular part of the stomach is

measured.

Data Analysis: The protective effect of tegoprazan is expressed as the percentage reduction

in the ulcerated area compared to the control group. The ED50 is determined from the dose-

response data.

Rat Model of Water-Immersion Restraint Stress (WIRS)-
Induced Gastric Ulcer
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Objective: To investigate the efficacy of tegoprazan in preventing stress-induced gastric ulcers.

Methodology:

Animals: Male Wistar rats (200-250 g) are used.

Fasting: Animals are fasted for 24 hours but allowed free access to water.

Drug Administration: Tegoprazan is administered orally in a suitable vehicle 30 minutes

before the induction of stress.[8]

Stress Induction: The rats are placed in individual restraint cages and immersed vertically to

the level of the xiphoid process in a water bath maintained at 23°C for a period of 7 hours.

Evaluation: Immediately after the stress period, the rats are euthanized. The stomachs are

removed, and the length of the linear ulcers in the glandular region is measured.

Data Analysis: The ulcer index is calculated, and the percentage of inhibition by tegoprazan

is determined by comparing with the vehicle-treated control group. The ED50 is calculated

from the dose-response relationship.
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Caption: Mechanism of action of Tegoprazan on the gastric proton pump.
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Caption: Experimental workflow for in vivo gastric ulcer models.
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Caption: Logical relationship of preclinical to clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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